molecular formula C7H11F2NS B8714559 4,4-Difluorocyclohexane-1-carbothioamide

4,4-Difluorocyclohexane-1-carbothioamide

Cat. No.: B8714559
M. Wt: 179.23 g/mol
InChI Key: OQJNRFJWBROGBB-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexane-1-carbothioamide is a fluorinated cyclohexane derivative characterized by a carbothioamide (-C(S)NH₂) functional group at the 1-position and two fluorine atoms at the 4-positions of the cyclohexane ring. The compound’s unique structure combines the conformational rigidity imparted by fluorine substitution with the reactivity of the thioamide group. Thioamides are sulfur analogs of amides, offering distinct electronic and steric properties that influence solubility, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula

C7H11F2NS

Molecular Weight

179.23 g/mol

IUPAC Name

4,4-difluorocyclohexane-1-carbothioamide

InChI

InChI=1S/C7H11F2NS/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11)

InChI Key

OQJNRFJWBROGBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=S)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexane-1-carbothioamide typically involves the reaction of cyclohexane derivatives with fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The subsequent steps to introduce the carbothioamide group are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

4,4-Difluorocyclohexane-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Difluorocyclohexane-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity : The carbothioamide group in the target compound is less electrophilic than the aldehyde in 4,4-Difluorocyclohexanecarboxaldehyde, reducing reactivity toward nucleophiles but enhancing stability under physiological conditions .
  • Conformation: Fluorine atoms at the 4,4-positions enforce a chair conformation, minimizing ring strain compared to monofluoro analogs like 4-Fluorocyclohexan-1-one, where axial fluorine may increase steric hindrance.
  • Bioactivity : The thioamide group may confer unique binding interactions with metal ions or enzymes, unlike the amine or ketone groups in analogs such as cis-4-Fluorocyclohexan-1-amine HCl or 4-Fluorocyclohexan-1-one .

Physicochemical Properties

Property This compound 4-Fluorocyclohexan-1-one 4,4-Difluorocyclohexanecarboxaldehyde
Molecular Weight (g/mol) ~193.2 ~132.1 ~162.1
Solubility (aq.) Low (thioamide hydrophobicity) Moderate (polar carbonyl) Low (aldehyde hydrophobicity)
Melting Point (°C) ~120–125 (estimated) ~30–35 ~80–85
LogP ~1.8 ~0.5 ~1.2

Notes:

  • The higher logP of this compound reflects increased lipophilicity compared to ketone or aldehyde analogs, suggesting better membrane permeability in drug design .
  • Limited experimental data for the target compound necessitates extrapolation from structurally similar compounds like 4,4-Difluorocyclohexaneethanamine (AS57308), which has a reported molecular weight of 193.2 g/mol and logP ~1.5 .

Reactivity and Stability

  • Hydrolytic Stability : The thioamide group resists hydrolysis compared to amides, enhancing metabolic stability. In contrast, 4,4-Difluorocyclohexanecarboxaldehyde is prone to oxidation or nucleophilic attack.
  • Synthetic Utility : The carbothioamide group can undergo alkylation or coordination with metals, whereas 4-Fluorocyclohexan-1-one is more reactive in condensation reactions (e.g., forming Schiff bases).

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